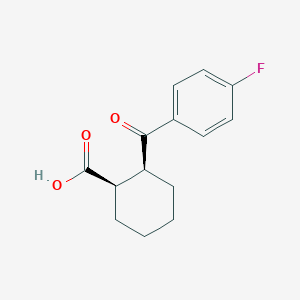

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369361 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154810-33-0 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of viable synthetic pathways for producing (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, a chiral building block with significant potential in pharmaceutical development. The document is structured to provide researchers, chemists, and drug development professionals with both strategic insights and detailed, actionable protocols. We will dissect two primary strategies: a modern enantioselective approach leveraging asymmetric catalysis and a classical route involving the resolution of a racemic mixture. The discussion emphasizes the rationale behind methodological choices, stereochemical control, and analytical validation, ensuring scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a complex molecule featuring two contiguous stereocenters on a cyclohexane ring. The (1R,2S) designation defines a cis relative stereochemistry between the carboxylic acid and the benzoyl substituent. The principal challenge in its synthesis is the precise control of both relative (cis) and absolute (1R,2S) stereochemistry. Such chiral scaffolds are of high value in medicinal chemistry, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even detrimental.[1]

This guide will explore two robust synthetic paradigms:

-

Enantioselective Synthesis: An elegant approach that builds the desired chirality directly into the molecular framework using a chiral catalyst or auxiliary. This is often the preferred industrial method due to its efficiency and atom economy.

-

Racemic Synthesis and Chiral Resolution: A more traditional but highly effective method where a mixture of enantiomers is first synthesized and then separated using a chiral resolving agent.

The selection of a specific pathway in a research or manufacturing context depends on factors such as scale, cost of reagents and catalysts, available equipment, and desired enantiomeric purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals key bond disconnections and strategic intermediates. The primary disconnection points are the C-C bond formed during the acylation step and the stereocenters on the cyclohexane ring, which can be traced back to an unsaturated or aromatic precursor.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Enantioselective Synthesis via Asymmetric Hydrogenation (Recommended)

This pathway focuses on establishing the desired stereochemistry early in the synthesis through a powerful catalytic asymmetric reaction. Rhodium- and Iridium-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of modern organic synthesis, providing access to chiral molecules with high enantiomeric excess (ee).[2][3][4]

The overall workflow involves creating an unsaturated precursor, performing the key asymmetric hydrogenation to set the two stereocenters simultaneously, and finally introducing the aroyl group.

Caption: Workflow for the enantioselective synthesis pathway.

Rationale and Expertise

The choice of asymmetric hydrogenation of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride is strategic. The hydrogenation of the double bond sets both stereocenters C1 and C2 relative to the existing ring structure. Using a chiral catalyst, such as a rhodium complex with a bidentate phosphine ligand like DuanPhos, creates a chiral pocket that forces the hydrogen to add to one face of the double bond, leading to a high enantiomeric excess of the desired (1R,2S) product.[3]

Subsequent steps involve standard, high-yielding organic transformations. The anhydride is opened, and one carboxylic acid is selectively protected to prevent side reactions during the Friedel-Crafts acylation. The Friedel-Crafts reaction, a classic method for forming aryl ketones, is then used to install the 4-fluorobenzoyl group.[5][6]

Detailed Experimental Protocol

Step 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

-

To a pressure vessel, add maleic anhydride (1.0 eq).

-

Cool the vessel to -78 °C and condense butadiene (1.2 eq).

-

Seal the vessel and allow it to warm to room temperature, then heat to 100 °C for 24 hours.

-

Cool the vessel, vent excess butadiene, and concentrate the residue under reduced pressure.

-

Recrystallize the crude product from a suitable solvent like hexane/ethyl acetate to yield the pure anhydride.

Step 2: Asymmetric Hydrogenation to (1R,2S)-Cyclohexane-1,2-dicarboxylic anhydride

-

In a glovebox, charge a high-pressure reactor with cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq) and a chiral catalyst, e.g., [Rh(COD)(DuanPhos)]BF₄ (0.01 mol%).

-

Add a degassed solvent such as methanol or THF.

-

Seal the reactor, remove it from the glovebox, and pressurize with H₂ gas (e.g., 20 bar).

-

Stir the reaction at room temperature for 12-24 hours, monitoring for H₂ uptake.

-

Vent the reactor, and concentrate the solvent. The crude product can be used directly or purified by chromatography. Enantiomeric excess should be determined at this stage via chiral HPLC or by derivatization with a chiral alcohol followed by GC/NMR analysis.

Step 3: Mono-protection

-

Hydrolyze the anhydride from Step 2 with water to obtain the diacid.

-

To a solution of the diacid in dichloromethane (DCM), add benzyl alcohol (1.0 eq), DCC (1.0 eq), and a catalytic amount of DMAP.

-

Stir at room temperature for 12 hours.

-

Filter the DCU byproduct and wash the filtrate with dilute HCl and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the mono-benzyl ester.

Step 4: Friedel-Crafts Acylation

-

Dissolve the mono-protected acid from Step 3 in a solvent like DCM and cool to 0 °C.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF.

-

Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Concentrate under vacuum to obtain the crude acid chloride.

-

In a separate flask, suspend anhydrous AlCl₃ (2.5 eq) in fluorobenzene (used as both reagent and solvent) and cool to 0 °C.

-

Add the crude acid chloride dropwise as a solution in fluorobenzene.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto ice-cold 1M HCl.

-

Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Step 5: Deprotection

-

Dissolve the protected product from Step 4 in methanol or ethyl acetate.

-

Add Pd/C (10 wt%) catalyst.

-

Stir the mixture under an atmosphere of H₂ (balloon or Parr shaker) until TLC indicates complete removal of the benzyl group.

-

Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, this compound.

Pathway II: Diastereomeric Resolution (Alternative)

This classical approach involves the non-stereoselective synthesis of the racemic cis product, followed by separation of the enantiomers. The key principle is the reaction of the racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent) to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[7][8]

Caption: General workflow for chiral resolution via diastereomeric salts.

Synthesis of Racemic cis-Acid

The racemic cis-isomer can be prepared by catalytic hydrogenation of 2-(4-fluorobenzoyl)benzoic acid. The hydrogenation of the aromatic ring is substrate-controlled and typically delivers the hydrogen atoms from the same face, resulting in the cis product.

-

Charge a reactor with 2-(4-fluorobenzoyl)benzoic acid (1.0 eq) and a hydrogenation catalyst (e.g., Rh/C or Ru/C).[9]

-

Add a suitable solvent, such as acetic acid or an alcohol.

-

Pressurize the reactor with H₂ (50-100 bar) and heat to 80-120 °C.

-

Maintain the reaction until hydrogen uptake ceases.

-

Cool, vent, and filter the catalyst. Concentrate the solvent to obtain the racemic cis-acid.

Chiral Resolution Protocol

-

Dissolve the racemic acid (1.0 eq) in a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

-

In a separate flask, dissolve the chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), in the same solvent.

-

Slowly add the amine solution to the hot acid solution.

-

Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. The enantiomeric purity of the salt can be enriched through successive recrystallizations.

-

To liberate the free acid, suspend the purified diastereomeric salt in water/ethyl acetate and acidify with 2M HCl until the pH is ~1-2.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over MgSO₄, filter, and evaporate the solvent to yield the enantiomerically pure this compound.

Data Summary and Analytical Validation

The choice between the two pathways can be guided by comparing their key attributes. Final product validation is critical and relies on a combination of spectroscopic and chromatographic techniques.

Table 1: Comparison of Synthetic Strategies

| Feature | Pathway I: Asymmetric Synthesis | Pathway II: Chiral Resolution |

|---|---|---|

| Stereocontrol | Set early by a catalyst; high ee achievable | Achieved by physical separation; high ee possible |

| Theoretical Yield | Up to 100% for the desired enantiomer | Maximum 50% (unless racemization is employed) |

| Atom Economy | Generally higher | Lower due to use of resolving agent |

| Key Reagents | Chiral ligands, transition metal catalysts | Stoichiometric chiral resolving agent |

| Process Complexity | Requires specialized catalysts and conditions | Involves potentially tedious fractional crystallization |

| Scalability | Often preferred for large-scale synthesis | Can be challenging to scale crystallization |

Analytical Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of intermediates and the final product. The cis stereochemistry can often be confirmed by the coupling constants between the protons at C1 and C2.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most crucial technique to determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., Chiralcel® OD-H) must be used.

Conclusion

The synthesis of this compound can be achieved through multiple robust strategies. The enantioselective pathway via asymmetric hydrogenation represents the more modern and efficient approach, offering high enantioselectivity and atom economy, making it ideal for process development and large-scale manufacturing. The chiral resolution pathway , while more traditional and limited by a theoretical 50% yield, remains a valuable and reliable alternative, particularly for laboratory-scale synthesis where the development of a catalytic system may not be feasible. Both methods, when executed with precision and validated by rigorous analytical techniques, can deliver this important chiral building block in high purity.

References

- OpenStax. (n.d.). Enantioselective Synthesis – Organic Chemistry: A Tenth Edition.

- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

- Chemistry LibreTexts. (2019, September 3). 4.8: 6.

- Zhou, M., Liu, T. L., Cao, M., Xue, Z., Lv, H., & Zhang, X. (2014). Highly regioselective and enantioselective asymmetric hydrogenation of cyclic dienamides catalyzed by an Rh-DuanPhos complex has been developed. Organic Letters, 16(13), 3484-3487.

- Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.

- Google Patents. (n.d.). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.

- ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.

- Organic Syntheses. (n.d.). Ferrocene, carboxy-.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.

Sources

- 1. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Physicochemical properties of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the full physicochemical characterization of the novel compound, this compound. As this molecule is not extensively documented in public literature, this whitepaper serves as a foundational document, outlining the critical experimental protocols and theoretical considerations necessary to establish its identity, purity, and key pharmaceutical properties. Adherence to these methodologies will ensure the generation of a robust and reliable data package, essential for advancing a new chemical entity through the drug discovery and development pipeline. This guide is structured to provide not only step-by-step procedures but also the scientific rationale behind each experimental choice, empowering researchers to make informed decisions.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its fundamental physicochemical properties.[1] These properties, including solubility, pKa, and solid-state characteristics, govern a molecule's behavior from initial formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. For a novel compound such as this compound, establishing a detailed physicochemical profile is the first and most crucial step in assessing its potential as a drug candidate.[2]

The structure of the target compound, featuring a carboxylic acid, a ketone, a chiral cyclohexane ring, and a fluorinated aromatic moiety, suggests a complex interplay of properties that must be systematically investigated. The carboxylic acid group will dominate its acidic nature and pH-dependent solubility, while the fluorobenzoyl group will influence its lipophilicity and potential for molecular interactions. The stereochemistry dictates its interaction with chiral biological targets. This guide presents a logical, phased approach to elucidating these properties.

Structural and Identity Confirmation

Before any other property is assessed, the unequivocal confirmation of the chemical structure and stereochemistry of the synthesized compound is paramount.

Spectroscopic Analysis

A suite of spectroscopic techniques should be employed to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms. Specific attention should be paid to the coupling constants in the ¹H NMR spectrum within the cyclohexane ring to confirm the (1R,2S) cis relationship between the carboxylic acid and the benzoyl group. 2D NMR techniques (e.g., COSY, HSQC) will be invaluable in assigning all protons and carbons unambiguously.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight. Fragmentation patterns observed in MS/MS can offer further structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C=O stretch of the ketone.

Elemental Analysis

Combustion analysis should be performed to determine the percentage of Carbon, Hydrogen, and other elements, which must align with the calculated values for the molecular formula C₁₄H₁₅FO₃.

Purity Assessment: A Prerequisite for Accurate Measurement

Chemical Purity via High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method must be developed. Given the aromatic ring, UV detection is appropriate.[3][4]

Protocol: HPLC-UV Purity Assessment

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the elution of any potential impurities with different polarities.

-

Detection: UV detection should be performed at a wavelength where the 4-fluorobenzoyl chromophore has maximum absorbance (likely around 240-260 nm). A photodiode array (PDA) detector is preferred to analyze peak purity.

-

Analysis: The sample should be injected at a known concentration. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. The target purity for a drug candidate is typically >98%.

Stereochemical Purity via Chiral HPLC

Since the molecule has two stereocenters, it is crucial to confirm the enantiomeric and diastereomeric purity.

Protocol: Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., amylose or cellulose) are often effective for separating stereoisomers.

-

Method Development: Screening of different mobile phases (e.g., hexane/isopropanol mixtures) is necessary to achieve baseline separation of the (1R,2S) isomer from its potential (1S,2R), (1R,2R), and (1S,2S) isomers.

-

Analysis: The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) are calculated based on the peak areas of the separated isomers.

Caption: Workflow for purity assessment of the target compound.

Core Physicochemical Properties

Once purity is established, the core properties that define the compound's behavior in a pharmaceutical context can be determined.

Melting Point and Thermal Properties

The melting point is a key indicator of purity and provides information about the lattice energy of the solid form.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.[5]

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The sharpness of the peak is indicative of purity. For context, the related cis-2-(4-fluorobenzoyl)-1-cyclohexane-carboxylic acid has a reported melting point of 136-139°C.[6]

Thermogravimetric Analysis (TGA) should be run concurrently to assess thermal stability and rule out the presence of solvates by identifying weight loss events before melting or decomposition.

Acid Dissociation Constant (pKa)

The pKa is arguably the most critical property for an ionizable compound. It dictates the degree of ionization at any given pH, which in turn profoundly affects solubility, absorption, and distribution.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the acid has been neutralized (the midpoint of the titration curve). Specialized software can be used to derive the pKa from the titration data. The predicted pKa for the related cis isomer is approximately 4.30.[6]

Solubility

Solubility is a major determinant of oral bioavailability.[7] It should be assessed in various media relevant to the drug development process.

Protocol: Equilibrium "Shake-Flask" Solubility

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 7.4) and biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

-

Experiment: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspension (using a low-binding filter, e.g., PVDF) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using the previously developed HPLC-UV method.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and metabolic stability. For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP).

Protocol: LogD₇.₄ Determination by Shake-Flask Method

-

System Setup: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

-

Experiment: Add a known amount of the compound to a vial containing a known volume of both the buffer and n-octanol.

-

Equilibration: Cap the vial and shake vigorously for several hours to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.

-

Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Systematic workflow for core physicochemical property determination.

Data Summary and Interpretation

All quantitative data should be meticulously organized for clear interpretation and comparison.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Method | Predicted/Analog Value | Experimental Result | Significance in Drug Development |

| Molecular Formula | --- | C₁₄H₁₅FO₃ | --- | Fundamental Identity |

| Molecular Weight | HRMS | 250.27 g/mol | TBD | Dosing calculations, structural confirmation |

| Chemical Purity | RP-HPLC | --- | >98% (Target) | Ensures data integrity |

| Stereochemical Purity | Chiral HPLC | --- | >98% e.e., d.e. (Target) | Defines the active pharmaceutical ingredient |

| Melting Point | DSC | ~136-139 °C[6] | TBD (°C, onset) | Indicator of purity and solid-state stability |

| pKa | Potentiometric Titration | ~4.30[6] | TBD | Governs solubility and absorption at physiological pH |

| Aqueous Solubility | Shake-Flask | --- | TBD (µg/mL at pH 2.0) | Predicts dissolution in the stomach |

| TBD (µg/mL at pH 7.4) | Predicts dissolution in the intestine | |||

| LogD at pH 7.4 | Shake-Flask | --- | TBD | Predicts membrane permeability and lipophilicity |

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive physicochemical characterization of this compound. By systematically executing these protocols, researchers can build a high-quality data package that is essential for making informed decisions in the drug development process. The causality behind each experimental choice is rooted in the fundamental principles of pharmaceutical science, ensuring that the generated data is not only accurate but also directly applicable to predicting the in vivo fate of this novel compound. This self-validating system of characterization is the cornerstone of modern drug discovery.

References

-

PubChem. (1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

Waring, M. J. (2015). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link]

-

Bergström, C. A. S. (2019). Physicochemical Characterization and Oral Dosage Form Design and Selection. ResearchGate. Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

-

ResearchGate. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available at: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available at: [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Available at: [Link]

-

Encyclopedia.pub. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. Available at: [Link]

-

J-Stage. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Available at: [Link]

-

Organic Syntheses. Ferrocene, carboxy. Available at: [Link]

-

PubChem. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (1970). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry. Available at: [Link]

-

University of Alberta. Melting point determination. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CIS-2-(4-FLUOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 99 | 154810-33-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

This compound is a substituted cyclohexane derivative featuring a carboxylic acid and a 4-fluorobenzoyl group. The specific stereochemistry, (1R,2S), dictates a cis-relationship between these two substituents on the cyclohexane ring. Understanding the precise structure and stereochemistry of such molecules is paramount in fields like medicinal chemistry and materials science, where function is intrinsically linked to form. Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will walk through the expected spectroscopic data for this compound, grounded in the analysis of structurally similar molecules and fundamental spectroscopic principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

-

A Carboxylic Acid Group (-COOH): This functional group will give rise to characteristic signals in both IR and NMR spectroscopy.

-

A 4-Fluorobenzoyl Group: This aromatic ketone moiety has several notable features, including the carbonyl group (C=O), the fluorinated benzene ring, and the influence of the electron-withdrawing fluorine atom.

-

A Substituted Cyclohexane Ring: The conformation and the nature of the substituents on this aliphatic ring will dictate the chemical environment of its protons and carbons.

-

Stereochemistry (1R,2S): The cis-configuration of the substituents will influence the coupling constants observed in the ¹H NMR spectrum.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[1] |

| ~7.9-8.1 | dd | 2H | Aromatic (ortho to C=O) | Protons on the aromatic ring ortho to the electron-withdrawing carbonyl group are significantly deshielded. |

| ~7.1-7.3 | t | 2H | Aromatic (ortho to F) | Protons on the aromatic ring ortho to the fluorine atom will be deshielded and will show coupling to the fluorine. |

| ~3.5-3.8 | m | 1H | CH-C=O | The proton on the carbon bearing the benzoyl group is deshielded by the adjacent carbonyl. |

| ~2.8-3.1 | m | 1H | CH-COOH | The proton on the carbon bearing the carboxylic acid group is deshielded by the carbonyl. |

| ~1.2-2.2 | m | 8H | Cyclohexane CH₂ | The remaining methylene protons of the cyclohexane ring will appear as a complex set of overlapping multiplets.[2] |

Experimental Protocol for ¹H NMR:

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key resonances of the analyte.[3][4]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

-

Interpretation Insights:

The cis-stereochemistry of the (1R,2S) isomer is expected to result in specific coupling constants between the protons at C1 and C2. The exact value will depend on the conformational equilibrium of the cyclohexane ring, but a smaller coupling constant is generally expected for a cis-relationship compared to a trans.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule and their electronic environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200-205 | C=O (ketone) | The carbonyl carbon of the ketone is highly deshielded. |

| ~175-180 | C=O (acid) | The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.[1] |

| ~165 (d) | C-F (aromatic) | The aromatic carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet due to C-F coupling. |

| ~130-135 (d) | C-H (aromatic, ortho to C=O) | Aromatic carbons ortho to the carbonyl group. |

| ~128-130 | C (aromatic, ipso to C=O) | The aromatic carbon to which the carbonyl is attached. |

| ~115-117 (d) | C-H (aromatic, ortho to F) | Aromatic carbons ortho to the fluorine atom are shielded relative to benzene and show C-F coupling. |

| ~50-55 | CH-C=O | The aliphatic carbon attached to the benzoyl group. |

| ~45-50 | CH-COOH | The aliphatic carbon attached to the carboxylic acid. |

| ~20-35 | Cyclohexane CH₂ | The remaining four methylene carbons of the cyclohexane ring. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Instrumentation: The same spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

-

Acquisition Time and Relaxation Delay: These parameters should be optimized to ensure quantitative accuracy if needed, although for routine characterization, standard parameters are often sufficient.

-

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[1] |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) | The carbonyl of a hydrogen-bonded carboxylic acid dimer typically appears around this frequency.[1] |

| ~1685 | Strong | C=O stretch (aromatic ketone) | The carbonyl of the benzoyl group will have a strong absorption. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) | The carbon-oxygen single bond stretch of the carboxylic acid is a strong and useful diagnostic peak. |

| ~1150-1160 | Strong | C-F stretch (aromatic) | The carbon-fluorine bond stretch is typically a strong absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (FTIR-ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Interpretation Insights:

The broadness of the O-H stretch is a hallmark of a carboxylic acid and is a result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone are key to confirming the presence of both functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 250. The molecular ion peak should be observable, corresponding to the molecular weight of the compound (C₁₄H₁₅FO₃).

-

Key Fragments:

-

m/z = 233: [M - OH]⁺ - Loss of a hydroxyl radical from the carboxylic acid.

-

m/z = 205: [M - COOH]⁺ - Loss of the entire carboxyl group.

-

m/z = 123: [FC₆H₄CO]⁺ - The 4-fluorobenzoyl cation is a very stable fragment and is expected to be a prominent peak.

-

m/z = 95: [C₆H₄F]⁺ - Loss of CO from the 4-fluorobenzoyl cation.

-

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

EI-MS is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural elucidation.[5][6]

-

Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe or as the eluent from a gas chromatograph (GC). For a pure solid, a direct insertion probe is suitable.

-

Ionization: The sample is vaporized in the high vacuum of the ion source and bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺).

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce a series of smaller, stable cations.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation Insights:

The fragmentation pattern is a molecular fingerprint. The presence of the 4-fluorobenzoyl cation at m/z 123 would be strong evidence for this structural moiety. The relative abundances of the fragment ions can provide further clues about the stability of different parts of the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the carbon-hydrogen framework and stereochemistry, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides substructural information through fragmentation analysis. By understanding the principles behind the data acquisition and interpretation for each of these techniques, researchers can confidently characterize this and other complex organic molecules.

References

- Khlebnikova, T. V., et al. (2007). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. Russian Journal of General Chemistry, 77(10), 1724-1731.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. (n.d.). 2-Benzoylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

Introduction: The Emergence of Fluorobenzoyl Cyclohexane Derivatives in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Targets of Fluorobenzoyl Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. When combined with a versatile cyclohexane scaffold, which offers a three-dimensional architecture for precise pharmacophore presentation, the resulting fluorobenzoyl cyclohexane derivatives represent a promising class of molecules for therapeutic development. This guide provides a comprehensive overview of the known and potential biological targets of these derivatives, delving into the mechanistic rationale and experimental validation for their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Primary Target: Histone Deacetylase 6 (HDAC6) Inhibition – A New Frontier in Cancer and Neurodegeneration

The Rationale: Why Target HDAC6?

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes, including protein folding, cell migration, and autophagy.[1] Unlike other HDACs that are mainly involved in the epigenetic regulation of gene expression through histone deacetylation, HDAC6's primary substrates are non-histone proteins such as α-tubulin and Hsp90.[2] Its involvement in pathways associated with cancer progression and neurodegenerative disorders makes it a compelling therapeutic target.[1][3] Selective inhibition of HDAC6 is an attractive strategy to potentially circumvent the toxicity associated with pan-HDAC inhibitors.[2]

Mechanism of Action: How Do Fluorobenzoyl Cyclohexane Derivatives Inhibit HDAC6?

The inhibitory activity of fluorobenzoyl cyclohexane derivatives against HDAC6 is exemplified by compounds like HPOB, a preferential HDAC6 inhibitor. These molecules typically feature a zinc-binding group that chelates the zinc ion in the catalytic pocket of HDAC6, a linker that orients the molecule within the active site, and a cap group that interacts with residues at the rim of the catalytic tunnel. The fluorobenzoyl and cyclohexane moieties often form part of this cap group, contributing to the inhibitor's potency and selectivity through specific hydrophobic and electrostatic interactions.

Evidence of Target Engagement: Structure-Activity Relationship (SAR) Insights

Recent studies have synthesized and evaluated a range of HDAC6 inhibitors incorporating fluorobenzoyl and cyclohexane scaffolds. These investigations provide valuable SAR data, highlighting the importance of these structural motifs for potent and selective HDAC6 inhibition.[4][5]

| Compound Class | Key Structural Features | HDAC6 IC₅₀ (nM) | Selectivity vs. HDAC1 | Reference |

| HPOB Analogues | Cyclohexane ring, Fluorobenzoyl group | High (specific values vary by analogue) | Preferential for HDAC6 | [6] |

| Aroylpyrrole Derivatives | Fluorobenzyl group | 3.9 (for compound 10g) | Superior to ACY-1215 | [7] |

| Thiaheterocyclic Tubathian Analogues | Varies (used for SAR) | Potent (specific values vary) | High for HDAC6 | [4] |

Experimental Validation: A Step-by-Step Protocol for an In Vitro HDAC6 Inhibition Assay

The following protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of fluorobenzoyl cyclohexane derivatives against HDAC6.

-

Reagent Preparation:

-

Prepare an HDAC6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute the fluorogenic HDAC6 substrate and Trichostatin A (a pan-HDAC inhibitor for positive control) in the assay buffer.

-

Dilute the test compounds to the desired concentrations in the assay buffer.

-

Prepare the developer solution.

-

-

Assay Procedure:

-

Add 25 µL of the diluted test compounds or controls to the wells of a 96-well plate.

-

Add 25 µL of the diluted HDAC6 enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

-

Calculate the percent inhibition for each compound concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: HDAC6 signaling pathways and point of inhibition.

Potential Target: COX-2 and mPGES-1 Inhibition for Anti-inflammatory Activity

The Rationale: A More Selective Approach to Inflammation Control

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory response by converting arachidonic acid to prostaglandin H₂ (PGH₂).[8][9] PGH₂ is then converted to prostaglandin E₂ (PGE₂), a potent inflammatory mediator, by microsomal prostaglandin E₂ synthase-1 (mPGES-1).[10] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their lack of selectivity for COX-2 over the constitutively expressed COX-1 can lead to gastrointestinal side effects.[8] Selective COX-2 inhibitors were developed to address this, but some have been associated with cardiovascular risks.[8] Targeting mPGES-1, an enzyme downstream of COX-2, represents a potentially safer therapeutic strategy.[10]

Mechanism of Action: Intercepting the Prostaglandin Cascade

Fluorobenzoyl cyclohexane derivatives may exert their anti-inflammatory effects by inhibiting COX-2 and/or mPGES-1. Inhibition of COX-2 would reduce the overall production of PGH₂, while inhibition of mPGES-1 would specifically block the synthesis of PGE₂. The fluorobenzoyl moiety can engage in key interactions within the active sites of these enzymes, and the cyclohexane scaffold can provide the necessary conformational rigidity for optimal binding. Studies on structurally related fluorinated benzofurans have demonstrated inhibition of COX-2 expression and subsequent reduction in PGE₂ secretion.[10][11]

Evidence of Target Engagement: Insights from Related Compound Classes

While direct studies on fluorobenzoyl cyclohexane derivatives as COX-2 or mPGES-1 inhibitors are limited, evidence from related compound classes is encouraging.

| Compound Class | Key Structural Features | Biological Activity | Reference |

| Fluorinated Benzofurans | Fluorine, Benzofuran core | Inhibition of COX-2 expression, reduced PGE₂ secretion (IC₅₀: 1.1 to 20.5 µM) | [10][11] |

| Cyclohexyl-N-Acylhydrazones | Cyclohexane ring | Analgesic and anti-inflammatory activity in murine models | [12] |

| Aryl-cyclohexanones | Cyclohexane ring | Anti-inflammatory activity in a murine model of acute lung injury | [13] |

Experimental Validation: Protocols for COX-2 and mPGES-1 Inhibition Assays

Cell-Free COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Dilute human recombinant COX-2 enzyme in the assay buffer.

-

Prepare a solution of arachidonic acid (substrate) and a fluorometric probe in the assay buffer.

-

Dilute test compounds and a known COX-2 inhibitor (e.g., celecoxib) to various concentrations.

-

-

Assay Procedure:

-

Add diluted test compounds or controls to a 96-well plate.

-

Add the diluted COX-2 enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the arachidonic acid/probe solution.

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (e.g., 535 nm Ex / 590 nm Em).

-

Calculate percent inhibition and determine IC₅₀ values as described for the HDAC6 assay.

-

Cell-Based PGE₂ Production Assay (ELISA)

-

Cell Culture and Treatment:

-

Plate appropriate cells (e.g., macrophages, cancer cell lines) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours to induce COX-2 and mPGES-1 expression.

-

-

PGE₂ Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

Caption: The arachidonic acid cascade and potential points of inhibition.

Potential Target: Neuroprotection in Neurodegenerative Diseases

The Rationale: A Multifaceted Approach to a Complex Problem

Neurodegenerative diseases like Alzheimer's are characterized by a complex interplay of factors, including oxidative stress, neuroinflammation, and the accumulation of misfolded proteins.[14] Compounds that can address multiple aspects of this pathology are highly sought after. The neuroprotective potential of fluorobenzoyl cyclohexane derivatives may stem from their anti-inflammatory and HDAC6-inhibitory activities, as well as their potential to modulate neurotransmitter systems and reduce oxidative stress.

Mechanism of Action: How Might These Derivatives Protect Neurons?

-

Anti-inflammatory Effects: By inhibiting COX-2 and/or mPGES-1, these compounds could reduce neuroinflammation, a key driver of neuronal damage in Alzheimer's disease.[14]

-

HDAC6 Inhibition: Inhibition of HDAC6 can enhance the clearance of toxic protein aggregates (like tau and amyloid-beta) through the autophagy pathway and improve axonal transport, both of which are impaired in neurodegenerative diseases.[3]

-

Modulation of Neurotransmitter Systems and Oxidative Stress: A fluorobenzyl-containing oxadiazole has been shown to have neuroprotective effects by modulating neurotransmitter levels and scavenging reactive oxygen species.[8]

Experimental Validation: Protocol for a Cell-Based Neuroprotection Assay

-

Cell Culture:

-

Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

-

Treatment and Neurotoxin Challenge:

-

Pre-treat the cells with various concentrations of the fluorobenzoyl cyclohexane derivatives for 1-2 hours.

-

Induce neurotoxicity by adding a known neurotoxin (e.g., amyloid-beta peptide, 6-hydroxydopamine, or glutamate).

-

Include a vehicle control (no compound, no toxin), a toxin-only control, and a positive control (a known neuroprotective agent).

-

Incubate for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard assay such as the MTT or LDH release assay.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-only control.

-

Determine the EC₅₀ (effective concentration for 50% protection).

-

Caption: Potential neuroprotective mechanisms of fluorobenzoyl cyclohexane derivatives.

Exploratory Target: Acetylcholinesterase (AChE) Inhibition

The Rationale: A Potential Role in Cognitive Enhancement

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. While there is currently no direct evidence linking fluorobenzoyl cyclohexane derivatives to AChE inhibition, the neuroactive potential of related compounds suggests this as a plausible area for future investigation.[6]

Experimental Validation: Protocol for an In Vitro AChE Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Dissolve AChE, acetylthiocholine iodide (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

-

Dilute test compounds and a known AChE inhibitor (e.g., donepezil) to various concentrations.

-

-

Assay Procedure:

-

Add buffer, DTNB, and the test compound or control to the wells of a 96-well plate.

-

Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the acetylthiocholine iodide solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percent inhibition of the AChE activity for each compound concentration.

-

Determine the IC₅₀ value.

-

Conclusion and Future Directions

Fluorobenzoyl cyclohexane derivatives represent a promising scaffold in drug discovery with the potential to engage multiple, therapeutically relevant biological targets. The most compelling evidence points towards their activity as HDAC6 inhibitors, with significant potential in oncology and neurodegenerative diseases. Furthermore, their structural similarity to known anti-inflammatory agents suggests that they may also act as inhibitors of COX-2 and mPGES-1. The neuroprotective potential of these compounds is further supported by the multifaceted nature of their likely targets. While their activity as acetylcholinesterase inhibitors remains speculative, it presents an interesting avenue for future exploration.

Further research should focus on the synthesis and systematic evaluation of a focused library of fluorobenzoyl cyclohexane derivatives against these targets. In vivo studies in relevant animal models of cancer, inflammation, and neurodegeneration will be crucial to validate their therapeutic potential and to assess their pharmacokinetic and safety profiles.

References

-

D'hooghe, M., et al. (2016). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry, 14(10), 2843-2853. [Link]

-

Ghorab, M. M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 844-865. [Link]

-

Alsaffar, M. (2024). Synthesis and cholinesterase activity of fluorinated donepezil derivatives. Newcastle University. [Link]

-

Ismaiel, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

-

Kim, D. H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4296-4308. [Link]

-

D'hooghe, M., et al. (2016). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry, 14(10), 2843-2853. [Link]

-

Gordon, T. D., et al. (1995). Synthesis and acetylcholinesterase inhibitory activity of (+/-)-14-fluorohuperzine A. Bioorganic & Medicinal Chemistry Letters, 5(13), 1435-1438. [Link]

-

da Silva, J. R., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Chen, Y. F., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 79. [Link]

-

Heydeck, D., & Schewe, T. (2021). Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. ChemistryOpen, 10(5), 555-562. [Link]

-

Alafnan, A., et al. (2018). Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. Scientific Reports, 8(1), 4434. [Link]

-

Ismaiel, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

-

Van Helleputte, L., et al. (2017). Synthesis of Potent and Selective HDAC6 Inhibitors Bearing a Cyclohexane- or Cycloheptane-Annulated 1,5-Benzothiazepine Scaffold. Chemistry – A European Journal, 23(4), 843-852. [Link]

-

Bayly, C. I., et al. (1999). Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & Medicinal Chemistry Letters, 9(3), 307-312. [Link]

-

Fraga, C. A. M., et al. (2011). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 16(8), 6307-6325. [Link]

-

Orhan, I. E., et al. (2016). Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. Foods, 5(1), 11. [Link]

-

Ghavimi, M., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(3), 1046-1055. [Link]

-

Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistrySelect, 7(40), e202202681. [Link]

-

Bolognesi, M. L., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 78, 377-385. [Link]

-

Moi, D., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry, 13(5), 596-601. [Link]

-

West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of Clinical Investigation, 124(1), 30-39. [Link]

-

Wang, Y., et al. (2025). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. Molecules, 30(18), 3686. [Link]

-

Al-Ghorbani, M., et al. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 8(3), 513-543. [Link]

-

Wang, Z. J., et al. (2014). Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo. Journal of Pharmacy & Pharmaceutical Sciences, 17(4), 517-527. [Link]

-

Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 79(4), 1765-1782. [Link]

Sources

- 1. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Potent and Selective HDAC6 Inhibitors Bearing a Cyclohexane- or Cycloheptane-Annulated 1,5-Benzothiazepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Newcastle University eTheses: Synthesis and cholinesterase activity of fluorinated donepezil derivatives [theses.ncl.ac.uk]

- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Nemtabrutinib (MK-1026) - A Reversible BTK Inhibitor

An In-depth Technical Guide to CAS Number 2361919-78-8 and Associated Advanced Therapeutic Agents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical information and safety data for CAS number 2361919-78-8. Initial investigations revealed a significant discrepancy in public databases regarding the identity of this compound. While some chemical suppliers list CAS 2361919-78-8 as rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid , there is a notable lack of in-depth technical and safety information available for this specific molecule.

However, broader searches frequently and erroneously associate this CAS number with two clinical-stage oncology agents: Nemtabrutinib (also known as MK-1026 or ARQ 531) and Bavdegalutamide (also known as ARV-110). Given the high level of interest in these therapeutics within the research and drug development community, this guide will focus on providing comprehensive technical information for Nemtabrutinib and a summary for Bavdegalutamide, clarifying their correct CAS numbers and associated data.

Correct CAS Number: 2095393-15-8

Nemtabrutinib is an investigational, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike first-generation covalent BTK inhibitors, Nemtabrutinib's mechanism of action may offer advantages in treating hematologic malignancies, particularly in cases of acquired resistance to covalent inhibitors.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone[3] |

| Molecular Formula | C₂₅H₂₃ClN₄O₄[3] |

| Molar Mass | 478.93 g/mol [3] |

| Synonyms | MK-1026, ARQ 531[1][3] |

Mechanism of Action

Nemtabrutinib functions by inhibiting the kinase activity of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.

By binding to the ATP binding site of BTK, Nemtabrutinib blocks its autophosphorylation and downstream signaling.[1] Its reversible, non-covalent binding mode allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib. Furthermore, Nemtabrutinib has been shown to inhibit other kinases, including Src family kinases and kinases related to ERK signaling, which may contribute to its therapeutic effect.[3]

Caption: Mechanism of Nemtabrutinib in the B-Cell Receptor Signaling Pathway.

Clinical Applications and Research

Nemtabrutinib is under active investigation for the treatment of various relapsed or refractory hematologic malignancies. Clinical trials are evaluating its safety and efficacy in patients with:

These studies aim to determine the recommended Phase 2 dose, safety, tolerability, and efficacy of Nemtabrutinib in these patient populations.[4][6]

Safety Information

As an investigational drug, the safety profile of Nemtabrutinib is still being fully characterized through ongoing clinical trials. The most common side effect observed in studies is a decrease in white blood cells (neutropenia). Other reported side effects include decreased platelets (thrombocytopenia) and low red blood cells (anemia). Importantly, atrial fibrillation, a known side effect of some other BTK inhibitors, has not been observed. While a majority of patients in some studies experienced side effects, these were generally manageable, with few discontinuations due to adverse events.

Part 2: Bavdegalutamide (ARV-110) - A PROTAC Androgen Receptor Degrader

Correct CAS Number: 2222112-77-6

Bavdegalutamide is a pioneering therapeutic known as a PROteolysis TArgeting Chimera (PROTAC). It is designed to selectively target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄₁H₄₃ClFN₉O₆[6][7] |

| Molar Mass | 812.3 g/mol [6] |

| Synonyms | ARV-110[7][8] |

| Solubility | Soluble in DMSO[6][7] |

Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule. One end binds to the Androgen Receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of targeted protein degradation is distinct from traditional inhibitors that only block the receptor's function. By eliminating the AR protein, Bavdegalutamide can overcome resistance mechanisms associated with AR mutations or overexpression.

Caption: Mechanism of Bavdegalutamide as a PROTAC Androgen Receptor Degrader.

Clinical Applications and Research

Bavdegalutamide is being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[9] Clinical trials are assessing its anti-tumor activity, safety, and pharmacokinetic profile in this patient population.[9]

References

-

Nemtabrutinib - Wikipedia. (URL: [Link])

-

rac-(1r,2s)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid - PubChemLite. (URL: [Link])

-

Efficacy And Safety Of Nemtabrutinib (MK-1026) In Participants With Hematologic Malignancies (MK-1026-003) - Mayo Clinic. (URL: [Link])

-

Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003) - NCI. (URL: [Link])

-

NEMTABRUTINIB - precisionFDA. (URL: [Link])

-

rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid - PubChem. (URL: [Link])

-

Bavdegalutamide - Wikipedia. (URL: [Link])

-

N6-Threonylcarbamoyladenosine - CAS Common Chemistry. (URL: [Link])

-

cascalone (Firmenich) 2H-1,5-benzodioxepin-3(4H). (URL: [Link])

-

A Study of Nemtabrutinib (MK-1026) in Participants With Relapsed or Refractory Hematologic Malignancies (ARQ 531-101/MK-1026-001) | ClinicalTrials.gov. (URL: [Link])

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nemtabrutinib - Wikipedia [en.wikipedia.org]

- 4. mayo.edu [mayo.edu]

- 5. Facebook [cancer.gov]

- 6. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Bavdegalutamide - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Solubility Profile of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid in Common Laboratory Solvents

This guide provides a comprehensive framework for determining and understanding the solubility profile of the active pharmaceutical ingredient (API), (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of this compound's behavior in various solvent systems, a critical component of preformulation studies.[1][2][3]

The solubility of an API is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability.[1] A thorough investigation of solubility is a primary step for quality control and formulation design in the pharmaceutical industry.[1]

Section 1: Theoretical Framework for Solubility

The solubility of a substance in a solvent is the thermodynamic limit of molecular mixing between the two pure substances.[4] For a carboxylic acid like this compound, its solubility is governed by a combination of its molecular structure and the properties of the solvent.

Key molecular features influencing solubility include the presence of a polar carboxylic acid group capable of hydrogen bonding and a relatively nonpolar fluorobenzoylcyclohexane moiety. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities. Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[5][6][7]

The Critical Role of pH: The ionization state of the carboxylic acid group is highly dependent on the pH of the aqueous medium.[8][9] In acidic solutions (low pH), the carboxylic acid will be predominantly in its neutral, protonated form, which is less water-soluble. Conversely, in alkaline solutions (high pH), it will deprotonate to form a more water-soluble carboxylate salt.[10][11] This behavior is fundamental to predicting its absorption in the gastrointestinal tract.

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility.[12][13]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under stable conditions.[4][14] This is typically determined for pure, crystalline compounds and often requires longer incubation times (24 hours or more) to reach equilibrium.[15]

-

Kinetic solubility is often measured in high-throughput screening settings where a compound, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[14] This can lead to supersaturated, metastable solutions, and the measured solubility may be higher than the thermodynamic solubility.[12][16] Kinetic solubility is useful for early discovery, while thermodynamic solubility is critical for lead optimization and formulation.[14][15]

Section 2: Pre-Experimental Characterization of the API

A thorough characterization of the solid-state properties of the API is a prerequisite for accurate solubility measurements.[17]

Key Physicochemical Parameters:

-

pKa: The acid dissociation constant (pKa) is essential for predicting pH-dependent solubility. For a carboxylic acid, this value indicates the pH at which 50% of the compound is in its ionized form.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity, which influences its solubility in non-polar solvents and its permeability across biological membranes.

-

Polymorphism: The existence of different crystalline forms (polymorphs) or solvates can significantly impact solubility.[17] It is imperative to characterize the solid form of the material being tested.

A combination of analytical techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) should be employed to characterize the solid state of the API.

Section 3: Experimental Determination of Solubility